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molecular formula C8H16N2O3 B8773087 Tert-butyl 2-(2-aminoacetamido)acetate

Tert-butyl 2-(2-aminoacetamido)acetate

Cat. No. B8773087
M. Wt: 188.22 g/mol
InChI Key: VJEYRLMJNBJAHS-UHFFFAOYSA-N
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Patent
US08491906B2

Procedure details

36.5 g (113 mmol) of Z-Gly-Gly-OtBu were dissolved in 11 THF followed by the addition of 3.65 g palladium on charcoal (10%). The mixture was stirred under H2 atmosphere (1 atm) for 3 h at room temperature. The suspension was purged with N2, filtered (PTFE-filter: 0.45 μm) and the filtrate was concentrated under reduced pressure yielding 20.3 g (95%) Gly-Gly-O-tBu as a yellow oil. The crude material was pure enough for further synthesis.
Name
Z-Gly-Gly-OtBu
Quantity
36.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.65 g
Type
catalyst
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[NH:1](C(OCC1C=CC=CC=1)=O)[CH2:2][C:3]([NH:5][CH2:6][C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])=[O:4]>C1COCC1.[Pd]>[NH2:1][CH2:2][C:3]([NH:5][CH2:6][C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])=[O:4]

Inputs

Step One
Name
Z-Gly-Gly-OtBu
Quantity
36.5 g
Type
reactant
Smiles
N(CC(=O)NCC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.65 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under H2 atmosphere (1 atm) for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension was purged with N2
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
(PTFE-filter: 0.45 μm)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NCC(=O)NCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.3 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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